molecular formula C22H16N2O3 B2487470 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate CAS No. 478261-30-2

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate

Cat. No. B2487470
CAS RN: 478261-30-2
M. Wt: 356.381
InChI Key: KOKRLKNMCNPLHN-ATJXCDBQSA-N
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Description

The compound [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate, and its derivatives, represent a class of chemicals studied for their unique structural features and potential applications in various fields, including materials science and pharmaceuticals. Although there's no direct study on this exact compound in the literature search, related compounds and their synthesis methods, structural analysis, and properties can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar compounds involves catalytic methods and reactions that show significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. For example, a synthesis pathway involving tandem oxidative aminocarbonylation-cyclization reactions has been demonstrated to synthesize derivatives with complex structural features efficiently (Gabriele et al., 2006).

Molecular Structure Analysis

The configuration around the double bond and the overall molecular structure of such compounds have been established through techniques like X-ray diffraction analysis, revealing detailed insights into their stereochemistry and molecular conformations (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds often exhibit a polarized molecular-electronic structure, contributing to their reactivity and interaction with other molecules. Hydrogen bonding plays a crucial role in the formation of complex structures and influences the compounds' chemical properties and reactivity patterns (Portilla et al., 2007).

Scientific Research Applications

Synthesis and Characterization

  • The compound (Z)-2-oxo-1-phenylindol-3-ylidene)amino 2-methylbenzoate and its derivatives are of interest due to their unique structural properties. For instance, a compound with a similar structure, 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one, was synthesized and its properties were studied using a range of spectroscopic techniques, highlighting the importance of structural analysis in understanding these compounds (Popov et al., 2015).

  • Derivatives of similar structures have been explored for their spectral and structural characteristics, which are crucial for understanding their potential applications. For instance, the synthesis and characterization of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines were reported, showcasing the diverse structural possibilities of these compounds (Arab-Salmanabadi et al., 2015).

Photophysical and Catalytic Properties

  • The photophysical and solvatochromic properties of similar compounds have been studied, indicating potential applications in areas such as fluorescence and sensing technologies. For example, (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives exhibited solvent-dependent spectral properties, which were thoroughly investigated (Patil et al., 2019).

  • Some derivatives demonstrate promising catalytic properties, like ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, which were efficient catalysts for C-N bond formation, indicating potential in synthetic chemistry applications (Donthireddy et al., 2020).

Bioactive Properties

  • Compounds with similar structures have been evaluated for their bioactive properties, like xanthine oxidase inhibitory properties and anti-inflammatory activity, suggesting their potential in medicinal chemistry (Smelcerovic et al., 2015).

  • Additionally, the anticancer and antioxidant activities of 2-aminobenzoic acid (2-oxo-1, 2-dihydro-indol-3-ylidene) hydrazides were reported, highlighting the therapeutic potential of structurally similar compounds (Sammaiah et al., 2008).

  • Furthermore, novel quinuclidinone derivatives similar in structure showed potential as anti-proliferative agents, emphasizing the importance of exploring these compounds for drug development (Soni et al., 2015).

Mechanism of Action

    Target of action

    Compounds with an indole nucleus, like the one , are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact structure and functional groups of the compound.

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-15-9-5-6-12-17(15)22(26)27-23-20-18-13-7-8-14-19(18)24(21(20)25)16-10-3-2-4-11-16/h2-14H,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKRLKNMCNPLHN-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate

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